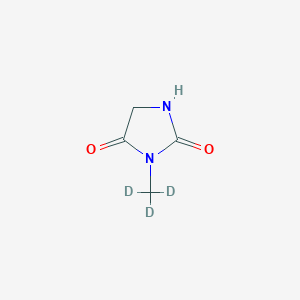

3-(Trideuteriomethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQHYDUINOMDG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(Trideuteriomethyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins. These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound.

Mode of Action

The compound interacts with its targets through molecular docking. In the case of VGCIP, the compound binds to the channel, leading to a higher binding affinity. For bacterial proteins, the compound interacts with the active sites of the proteins.

Biochemical Pathways

The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of the sodium channels, which are involved in the generation and transmission of electrical signals in neurons. This can lead to the suppression of abnormal neuronal activity, thereby exerting an anticonvulsant effect. On the other hand, by interacting with bacterial proteins, the compound can inhibit the growth of bacteria, thereby exerting an antibacterial effect.

Biological Activity

3-(Trideuteriomethyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural features that allow it to interact with various biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the modification of existing imidazolidine derivatives. The synthetic routes often include:

- Reactions with Isocyanates : These reactions can yield various imidazolidine derivatives by introducing different substituents.

- Cyclization Reactions : Cyclization of appropriate precursors can lead to the formation of the imidazolidine ring structure.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Properties

Research indicates that imidazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .

Anticancer Activity

Imidazolidine-2,4-dione derivatives have been evaluated for their anticancer properties. Some studies report that these compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Neurological Effects

The compound has also been investigated for its effects on the central nervous system (CNS). Some derivatives have shown potential as anxiolytics or antidepressants by modulating serotonin receptors . Specifically, compounds related to imidazolidine-2,4-dione have been identified as ligands for serotonin receptors, indicating their role in neurotransmission modulation .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with Receptors : The compound may interact with serotonin receptors (5-HT1A and 5-HT2A), influencing serotonin signaling pathways.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit lymphoid-specific tyrosine phosphatase (LYP), which plays a role in T cell receptor signaling and could be beneficial in autoimmune conditions .

- Induction of Apoptosis : Through pathways involving caspases and other apoptotic factors, these compounds can trigger cell death in malignant cells.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds based on imidazolidine-2,4-dione exhibit significant anticancer properties. Research has shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The imidazolidine-2,4-dione derivatives have been found to target key proteins involved in cancer cell proliferation. For example, they can inhibit lymphoid-specific tyrosine phosphatase (LYP), which plays a crucial role in T cell receptor signaling. Compounds designed to inhibit LYP have shown promise in treating autoimmune diseases and cancers by modulating immune responses .

- Case Study : A specific study evaluated the anticancer effects of several imidazolidine derivatives against human tumor cells. The results indicated that certain compounds had IC50 values as low as 0.328 μM, suggesting potent activity against cancer cell lines such as HepG2 and MCF-7 .

Drug Design and Development

The structural characteristics of 3-(Trideuteriomethyl)imidazolidine-2,4-dione make it a valuable scaffold for drug development.

- Structural Modifications : Researchers have synthesized various derivatives by modifying the core structure to enhance biological activity and selectivity. For instance, the introduction of different substituents on the phenyl ring has been shown to significantly affect the potency of these compounds against cancer cells .

- In Silico Studies : Computational modeling has been employed to predict the pharmacokinetic properties and potential toxicity of new derivatives. These studies help identify promising candidates for further biological evaluation .

Targeting Specific Pathways

Imidazolidine-2,4-dione derivatives have been explored for their ability to modulate specific signaling pathways involved in cancer progression.

- VEGFR-2 Inhibition : Some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in antiangiogenic therapy. By inhibiting this receptor, these compounds can potentially reduce tumor angiogenesis and metastasis .

Comprehensive Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of imidazolidine-2,4-dione derivatives, highlighting substituents, synthesis methods, and biological activities:

Physical and Chemical Properties

- Deuterium Effects : The -CD₃ group in this compound is expected to increase molecular weight by ~3 Da compared to the -CH₃ analog. Deuterium substitution may also reduce metabolic oxidation rates, as seen in other deuterated drugs (e.g., deutetrabenazine) .

- Solubility and Stability: Hydroxymethyl derivatives (e.g., ) exhibit moderate solubility in polar solvents (methanol/water), while benzylidene-substituted compounds () are less polar due to aromatic moieties .

Preparation Methods

Amino Acid Condensation with Isocyanates

A foundational method for synthesizing imidazolidine-2,4-dione derivatives involves the condensation of α-amino acids with aryl isocyanates. For 3-(Trideuteriomethyl)imidazolidine-2,4-dione , this approach requires a deuterated α-amino acid precursor. As demonstrated in the synthesis of IM-1 (3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione), the reaction of C-4-methylphenylglycine with phenyl isocyanate (PhNCO) under acidic hydrolysis yields the target heterocycle. Adapting this method, the deuterated analog is synthesized by substituting 4-(trideuteriomethyl)benzaldehyde for 4-methylbenzaldehyde in the Strecker synthesis of the glycine precursor.

The generalized procedure involves:

- Strecker Synthesis : Reacting 4-(trideuteriomethyl)benzaldehyde with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in methanol/water to form the deuterated α-amino nitrile.

- Hydrolysis : Refluxing the nitrile in hydrochloric acid (HCl) to yield C-4-(trideuteriomethyl)phenylglycine (CD₃-IG).

- Cyclization : Treating CD₃-IG with phenyl isocyanate in toluene under reflux, followed by acid hydrolysis to form the imidazolidine-2,4-dione core.

Key Data :

Hydantoin Alkylation with Deuterated Reagents

An alternative route involves the alkylation of hydantoin precursors with deuterated methylating agents. This method, adapted from patent literature, utilizes 1-methylhydantoin as the starting material. The trideuteriomethyl group is introduced via nucleophilic substitution using iodomethane-d₃ (CD₃I) in the presence of a base (e.g., potassium carbonate).

Procedure :

- Alkylation : Reacting 1-methylhydantoin with CD₃I in dimethylformamide (DMF) at 60°C for 12 hours.

- Purification : Recrystallization from ethanol/water (1:1) to isolate This compound .

Key Data :

- Yield: ~65–75% (estimated from non-deuterated analogs).

- MS : Molecular ion peak at m/z 149 [M]⁺ (vs. 146 for non-deuterated).

Mechanistic and Kinetic Considerations

Isotopic Effects in Cyclization Reactions

Deuteration introduces kinetic isotope effects (KIEs) that influence reaction rates. In the cyclization of CD₃-IG with PhNCO, the slower C-D bond cleavage compared to C-H may marginally reduce the reaction rate. However, the high stability of the imidazolidine ring minimizes side reactions, ensuring robust yields.

Solvent and Temperature Optimization

Both methods require precise control of reaction conditions:

- Amino Acid Route : Toluene as the solvent at 80°C ensures efficient cyclization without deuterium loss.

- Alkylation Route : DMF at 60°C balances reactivity and isotopic integrity.

Comparative Analysis of Synthetic Methods

Characterization and Validation

Spectroscopic Techniques

Elemental Analysis

Deuteration is validated by comparing experimental vs. theoretical %D values. For C₅H₂D₃N₂O₂:

Industrial Applications and Challenges

Pharmaceutical Relevance

Deuterated imidazolidine-2,4-diones serve as protease inhibitors and kinase modulators, leveraging enhanced metabolic stability from deuteration.

Synthetic Challenges

- Cost of Deuterated Reagents : CD₃I and deuterated aldehydes are expensive.

- Isotopic Purity : Ensuring >98% deuteration requires rigorous purification.

Q & A

Q. What are the primary synthetic routes for 3-(Trideuteriomethyl)imidazolidine-2,4-dione, and how does deuteration affect reaction kinetics?

Methodological Answer: The synthesis typically starts with the core imidazolidine-2,4-dione scaffold. Deuterated analogs like this compound are synthesized via isotopic substitution. For example, the reaction of imidazolidine-2,4-dione with deuterated methylating agents (e.g., CD₃I) under basic conditions can introduce the trideuteriomethyl group. A microwave-assisted one-pot synthesis (as described for analogous hydantoins) optimizes yield and reduces side reactions . Deuteration may alter reaction kinetics due to the kinetic isotope effect (KIE), necessitating adjustments in reaction time or temperature. NMR and mass spectrometry are critical for verifying isotopic incorporation .

Q. How can researchers validate the purity and structural integrity of deuterated imidazolidine-2,4-dione derivatives?

Methodological Answer: Combined analytical techniques are essential:

- HPLC: Reverse-phase HPLC (e.g., Newcrom R1 column) separates deuterated compounds from non-deuterated analogs, with retention time shifts (~0.1–0.3 min) due to deuterium’s hydrophobicity .

- NMR: Deuterium incorporation is confirmed by the absence of the methyl proton signal (δ ~2.8–3.2 ppm) in NMR, while NMR shows a characteristic triplet for CD₃ (δ ~35–40 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) detects the isotopic mass shift (+3 Da) and verifies purity (>97%) .

Q. What are the key challenges in separating deuterated compounds from their non-deuterated counterparts?

Methodological Answer: Deuterium’s subtle effect on polarity complicates separation. Researchers should:

- Optimize mobile phase composition (e.g., acetonitrile/water gradients) to exploit hydrophobic differences .

- Use deuterium-sensitive detectors (e.g., LC-MS with selected ion monitoring) for trace-level quantification .

- Consider isotopic scrambling risks during storage (e.g., avoid acidic/basic conditions) .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability and pharmacokinetics of this compound?

Methodological Answer: Deuteration slows metabolic degradation via the KIE, particularly in cytochrome P450-mediated oxidation. To assess this:

Q. How can isotopic interference be mitigated in NMR or MS data analysis?

Methodological Answer:

- NMR: Suppress residual signals from incomplete deuteration using presaturation pulses. Use -decoupled NMR for clearer CD₃ assignments .

- MS: Apply isotopic correction algorithms to distinguish natural abundance from deuterium incorporation. For HRMS, ensure resolution >30,000 to resolve +3 Da shifts .

Q. What strategies resolve contradictions in biological activity data between deuterated and non-deuterated analogs?

Methodological Answer:

- Dose-Response Studies: Compare EC₅₀ values to account for potency shifts caused by deuteration .

- Molecular Dynamics Simulations: Model deuterium’s steric effects on target binding (e.g., imidazolidine-dione interactions with CNS receptors) .

- Isotope Tracing: Use -labeled analogs in autoradiography or PET imaging to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.